molecular formula C14H28O3 B14608144 Acetic acid--dodec-1-en-1-ol (1/1) CAS No. 60962-02-9

Acetic acid--dodec-1-en-1-ol (1/1)

Cat. No.: B14608144
CAS No.: 60962-02-9
M. Wt: 244.37 g/mol
InChI Key: SUCBFDXPTWAAAR-UHFFFAOYSA-N
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Description

Acetic acid–dodec-1-en-1-ol (1/1) is a chemical compound that combines acetic acid and dodec-1-en-1-ol in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–dodec-1-en-1-ol (1/1) typically involves the esterification of dodec-1-en-1-ol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of acetic acid–dodec-1-en-1-ol (1/1) may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–dodec-1-en-1-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid–dodec-1-en-1-ol (1/1) has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid–dodec-1-en-1-ol (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cell membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecene: An alkene with a similar carbon chain length but lacking the acetic acid moiety.

    Dodec-2-en-1-ol: A similar alcohol with a double bond at a different position.

    Acetic acid–dodec-2-en-1-ol (1/1): A compound with a similar structure but with the double bond at the second carbon position.

Uniqueness

Acetic acid–dodec-1-en-1-ol (1/1) is unique due to its specific combination of acetic acid and dodec-1-en-1-ol, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

60962-02-9

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

IUPAC Name

acetic acid;dodec-1-en-1-ol

InChI

InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h11-13H,2-10H2,1H3;1H3,(H,3,4)

InChI Key

SUCBFDXPTWAAAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

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